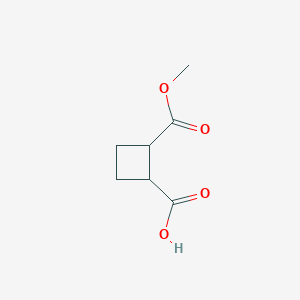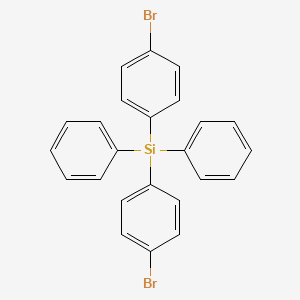
Bis(4-bromophenyl)diphenylsilane
概要
説明
Synthesis Analysis
The synthesis of bis(4-bromophenyl)diphenylsilane and related compounds typically involves reactions that allow for the introduction of the silicon atom into the organic framework. For instance, one study describes the synthesis and characterization of poly(amides) derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane and bis(4-carboxyphenyl) silane derivatives, showcasing a method to integrate diphenylsilane units into polymers (Terraza et al., 2013). Another approach involves the reaction of bis(o-phosphinophenyl)silane with metal complexes to synthesize metal(0) and metal(II) hydride complexes, highlighting the versatility of diphenylsilane derivatives in coordination chemistry (Takaya & Iwasawa, 2011).
Molecular Structure Analysis
The molecular structure of bis(4-bromophenyl)diphenylsilane and its derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within these molecules. For example, the analysis of crystal structures of certain diphenylsilane compounds provides evidence of π-character localization in phenyl rings and highlights the impact of substituents on molecular geometry and stability (Cannon et al., 1978).
Chemical Reactions and Properties
Bis(4-bromophenyl)diphenylsilane participates in various chemical reactions, reflecting its reactive nature and utility in synthesis. The compound's involvement in the formation of polymeric materials through reactions with other monomers indicates its role in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. For instance, the synthesis of polyurethanes based on diphenylsilane derivatives demonstrates the compound's contribution to the thermal and acoustic properties of the resulting polymers (Raghu et al., 2007).
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
Bis(4-bromophenyl)diphenylsilane has been utilized in the synthesis of novel tetraphenyl silicon derivatives for use in organic light-emitting diodes (OLEDs). These derivatives exhibit high triplet energy states and thermal stability, making them suitable as host materials in OLEDs, particularly in green emission-based devices (Lei Ding et al., 2020).
Fluorescence and Electrical Properties
Another application is seen in the creation of silicon-centered imidazolyl derivatives, incorporating Bis(4-bromophenyl)diphenylsilane. These compounds display high thermal stability and fluorescence, emitting in the violet to blue region. They are potential candidates as blue emitters or hole blocking materials in OLEDs, demonstrating versatility in electronic applications (Dengxu Wang et al., 2010).
Polysiloxane Synthesis
In polymer science, Bis(4-bromophenyl)diphenylsilane has been used in synthesizing bis(3,3-dinitrobutyl)polysiloxanes. This involves multiple stages, including reactions with methyllithium and phosphorus tribromide, demonstrating its role in complex polymer synthesis processes (Duane A. Lerdal and Kurt Baum, 1978).
Thermally Stable Polyimides
Bis(4-bromophenyl)diphenylsilane is also a precursor in creating silane-containing aromatic polyimides. These polymers exhibit high thermal stability and reduced dielectric constants, suitable for applications in electronics where materials need to resist high temperatures and electrical interference (Samal Babanzadeh et al., 2010).
Electroluminescence in Polymers
The compound has been used to modify polyfluorenes to improve electroluminescence (EL) color purity in polymers. This application demonstrates its importance in developing materials with specific optical properties, particularly in display technologies (J. Ishii et al., 2010).
Supercapacitor Electrodes
Bis(4-bromophenyl)diphenylsilane is also instrumental in synthesizing porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrids, which are proposed as high-performance electrode materials for supercapacitors. This application highlights its potential in energy storage technologies (Mohsin Ejaz et al., 2022).
Safety And Hazards
Bis(4-bromophenyl)diphenylsilane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area3.
将来の方向性
The future directions of Bis(4-bromophenyl)diphenylsilane are not well-documented in the literature.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.
特性
IUPAC Name |
bis(4-bromophenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEBJTKMYMQRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304982 | |
| Record name | bis(4-bromophenyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl)diphenylsilane | |
CAS RN |
18733-91-0 | |
| Record name | 18733-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-bromophenyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



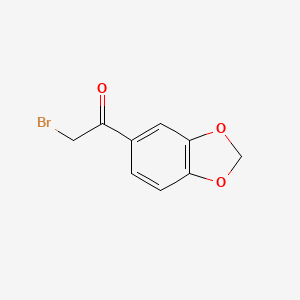
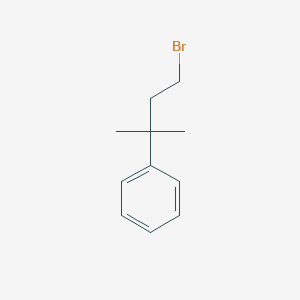
![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)
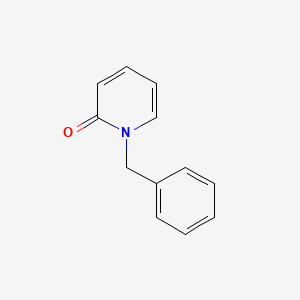
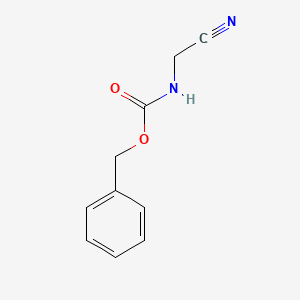
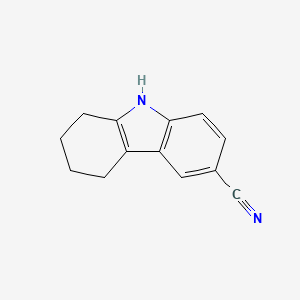
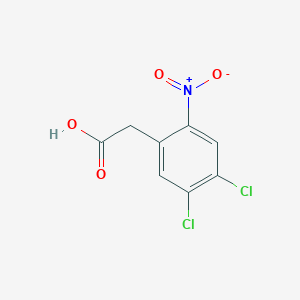
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
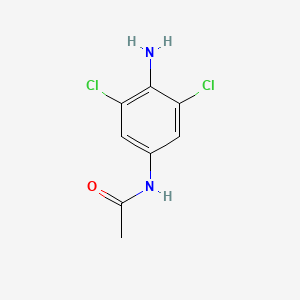
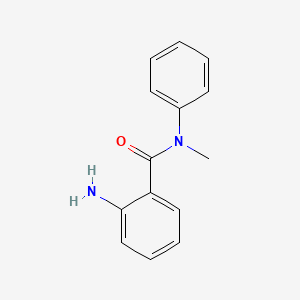
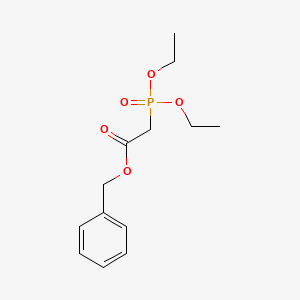
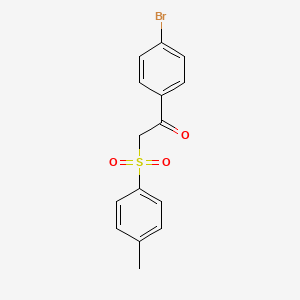
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
